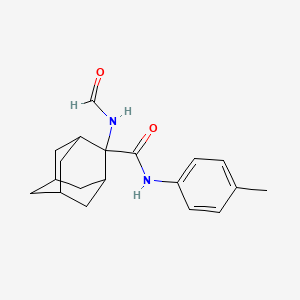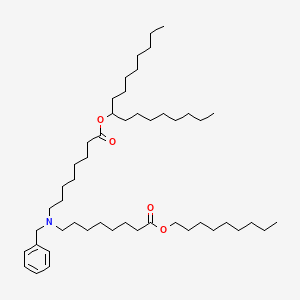
Heptadecan-9-yl 8-(benzyl(8-(nonyloxy)-8-oxooctyl)amino)octanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heptadecan-9-yl 8-(benzyl(8-(nonyloxy)-8-oxooctyl)amino)octanoate is a complex organic compound that belongs to the class of lipids. This compound is characterized by its long aliphatic chains and ester functional groups, making it a significant molecule in various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Heptadecan-9-yl 8-(benzyl(8-(nonyloxy)-8-oxooctyl)amino)octanoate typically involves multiple steps:
Esterification: The initial step involves the esterification of heptadecan-9-ol with octanoic acid in the presence of a strong acid catalyst such as sulfuric acid.
Amidation: The ester product is then reacted with benzylamine and nonanoic acid under controlled conditions to form the amide linkage.
Oxidation: The final step involves the oxidation of the nonyl group to introduce the oxo functionality, typically using an oxidizing agent like potassium permanganate.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Heptadecan-9-yl 8-(benzyl(8-(nonyloxy)-8-oxooctyl)amino)octanoate can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ester and amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of new amides or esters.
Wissenschaftliche Forschungsanwendungen
Heptadecan-9-yl 8-(benzyl(8-(nonyloxy)-8-oxooctyl)amino)octanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in lipid metabolism and cell membrane structure.
Industry: Used in the formulation of cosmetics and personal care products for its emollient properties.
Wirkmechanismus
The mechanism of action of Heptadecan-9-yl 8-(benzyl(8-(nonyloxy)-8-oxooctyl)amino)octanoate involves its interaction with lipid membranes. The compound can integrate into the lipid bilayer, affecting membrane fluidity and permeability. This interaction can influence various cellular processes, including signal transduction and membrane transport.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate
- Heptadecan-9-yl 8-((3-hydroxypropylamino)octanoate
- Heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate
Uniqueness
Heptadecan-9-yl 8-(benzyl(8-(nonyloxy)-8-oxooctyl)amino)octanoate is unique due to its specific combination of long aliphatic chains and functional groups, which confer distinct physical and chemical properties. Its ability to integrate into lipid membranes and influence their properties makes it particularly valuable in biological and medical research.
Eigenschaften
Molekularformel |
C49H89NO4 |
|---|---|
Molekulargewicht |
756.2 g/mol |
IUPAC-Name |
nonyl 8-[benzyl-(8-heptadecan-9-yloxy-8-oxooctyl)amino]octanoate |
InChI |
InChI=1S/C49H89NO4/c1-4-7-10-13-16-25-35-44-53-48(51)40-31-21-17-23-33-42-50(45-46-36-27-26-28-37-46)43-34-24-18-22-32-41-49(52)54-47(38-29-19-14-11-8-5-2)39-30-20-15-12-9-6-3/h26-28,36-37,47H,4-25,29-35,38-45H2,1-3H3 |
InChI-Schlüssel |
BXDYZQGGISULTF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCOC(=O)CCCCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


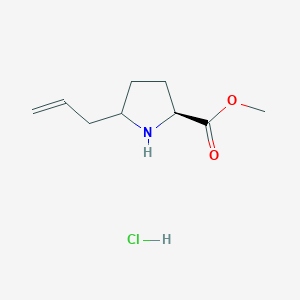

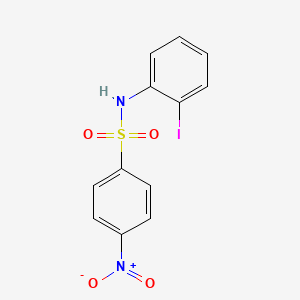
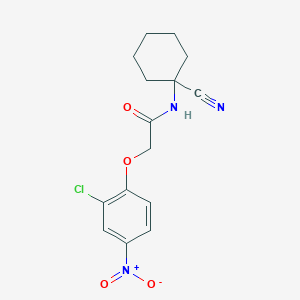
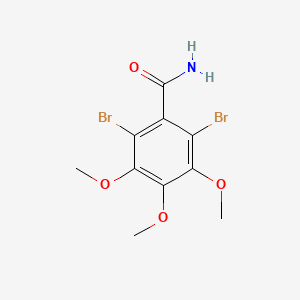
![ethyl 3-amino-2-(aminocarbonyl)-6-methyl-4-[(E)-2-phenylethenyl]thieno[2,3-b]pyridine-5-carboxylate](/img/structure/B13366739.png)
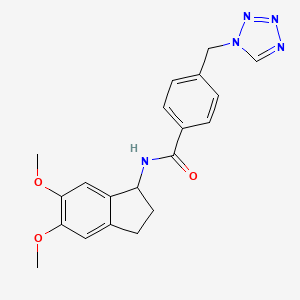

![(8aR,9R,10R,11aS,Z)-9-((3R)-5-phenyl-3-((tetrahydro-2H-pyran-2-yl)oxy)pentyl)-10-((tetrahydro-2H-pyran-2-yl)oxy)-4,5,8,8a,9,10,11,11a-octahydrocyclopenta[b]oxecin-2(3H)-one](/img/structure/B13366757.png)
![N-[3-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B13366760.png)

![2-methyl-3-{6-[5-(2-methylpropyl)-1H-pyrazol-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}imidazo[1,2-a]pyridine](/img/structure/B13366777.png)
![1-(9H-carbazol-9-yl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol](/img/structure/B13366780.png)
